Product packaging for 1-Butylnaphthalene(Cat. No.:CAS No. 1634-09-9)

1-Butylnaphthalene

Cat. No.: B155879
CAS No.: 1634-09-9
M. Wt: 184.28 g/mol
InChI Key: URGSMJLDEFDWNX-UHFFFAOYSA-N
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Description

Significance as an Aromatic Hydrocarbon in Chemical Research

As an aromatic hydrocarbon, 1-butylnaphthalene is a subject of research in various chemical disciplines. Its aromatic nature, conferred by the naphthalene (B1677914) rings, allows it to participate in a range of chemical reactions and interactions that are fundamental to organic chemistry. The presence of the butyl group further influences its reactivity and physical behavior, making it a valuable compound for studying structure-property relationships in aromatic systems.

Alkylated naphthalenes, including this compound, are recognized for their exceptional thermo-oxidative and hydrolytic stability. researchgate.nettandfonline.comissuu.com This stability is attributed to the electron-rich naphthalene ring, which can resonate and disperse energy, making the molecule resistant to degradation at high temperatures. issuu.com This property has led to its investigation and use in high-performance synthetic lubricants and other industrial fluids. researchgate.nettandfonline.comresearchgate.net

Role as a Model Compound for Polycyclic Aromatic Hydrocarbons (PAHs)

One of the most critical roles of this compound in academic research is as a model compound for understanding the behavior of more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a large class of organic compounds, some of which are of environmental concern. The study of their formation, transformation, and effects is a significant area of research.

In the field of petroleum science, asphaltenes are a complex fraction of crude oil composed of large polycyclic aromatic systems with various alkyl chains. Due to their complexity, researchers often utilize simpler model compounds to understand their aggregation and deposition behavior, which can cause significant issues in oil production and transportation. While more complex model compounds are also used, this compound and similar alkylnaphthalenes provide a foundational understanding of the interactions at play.

Overview of Research Trajectories

The research involving this compound has followed several key trajectories, primarily centered around its applications in energy and materials science.

A significant area of investigation is its behavior under high temperatures and pressures, particularly its pyrolysis and combustion characteristics. As a component of some fuels, understanding how this compound decomposes is crucial for predicting and controlling the formation of soot and other harmful byproducts.

Another major research focus is its use in the formulation of advanced lubricants. Studies have explored how the addition of alkylated naphthalenes like this compound can enhance the properties of base oils, improving their thermal stability, viscosity control, and resistance to oxidation. issuu.comresearchgate.net This has practical implications for the development of long-lasting and high-performance lubricants for various industrial and automotive applications.

Furthermore, research into the biotransformation of this compound by microorganisms contributes to the understanding of the environmental fate of alkylated PAHs and informs potential bioremediation strategies for contaminated sites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B155879 1-Butylnaphthalene CAS No. 1634-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSMJLDEFDWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075019
Record name Butylnaphthalene
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86-89-5, 1634-09-9, 31711-50-9
Record name 1-n-Pentylnaphthalene
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Record name Naphthalene, 1-butyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, butyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylnaphthalene
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Record name 1-butylnaphtalene
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Synthetic Methodologies and Chemical Transformations of 1 Butylnaphthalene

Classical and Contemporary Synthesis Routes for 1-Butylnaphthalene

The synthesis of this compound, a significant alkylnaphthalene, is achieved through various chemical pathways. These methods can be broadly categorized into Grignard reagent-based approaches and Friedel-Crafts alkylation reactions. Each of these routes offers distinct advantages and involves specific precursors and reaction conditions to yield the desired product.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.org Their application in the synthesis of this compound involves the reaction of a naphthyl Grignard reagent with a suitable carbonyl compound or its derivative, followed by reduction steps.

One classical method involves the condensation of a 1-naphthyl Grignard reagent, such as 1-naphthylmagnesium bromide, with butyraldehyde. youtube.comyoutube.com This reaction forms a secondary alcohol, 1-(1-naphthyl)-1-butanol. The subsequent step involves the hydrogenation of this alcohol to yield this compound. This two-step process allows for the controlled introduction of the butyl group at the 1-position of the naphthalene (B1677914) ring.

The initial Grignard reaction is typically carried out in an anhydrous ether solvent, like diethyl ether, to prevent the decomposition of the highly reactive Grignard reagent. libretexts.org The intermediate alcohol is then subjected to hydrogenation, which can be achieved through various catalytic methods to reduce the hydroxyl group and furnish the final alkylnaphthalene product.

An alternative Grignard-based route involves the preparation of 1-(1-naphthyl)-1-butanone, which is then reduced to this compound using the Wolff-Kishner reduction. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com The ketone precursor can be synthesized by reacting the 1-naphthyl Grignard reagent with butyronitrile, followed by hydrolysis.

The Wolff-Kishner reduction is a robust method for converting a carbonyl group into a methylene (B1212753) group under basic conditions. lscollege.ac.innrochemistry.comorganic-chemistry.orglibretexts.org The reaction typically involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. alfa-chemistry.commasterorganicchemistry.com The driving force for this reaction is the formation of stable nitrogen gas. masterorganicchemistry.com A notable modification to this procedure is the Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate and sodium hydroxide, followed by distillation of water and excess hydrazine to increase the reaction temperature, leading to improved yields and shorter reaction times. lscollege.ac.inbeilstein-journals.org

Table 1: Comparison of Grignard-Based Synthesis Routes

FeatureCondensation with Butyraldehyde & HydrogenationWolff-Kishner Reduction of 1-(1-Naphthyl)-1-Butanone
Starting Materials 1-Naphthyl Grignard Reagent, Butyraldehyde1-Naphthyl Grignard Reagent, Butyronitrile
Intermediate 1-(1-Naphthyl)-1-butanol1-(1-Naphthyl)-1-butanone
Reduction Method Catalytic HydrogenationWolff-Kishner Reduction
Key Reagents Hydrogen, Catalyst (e.g., Pd/C)Hydrazine Hydrate, Strong Base (e.g., KOH)
Reaction Conditions Varies with catalystHigh temperature, basic conditions

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for attaching substituents to aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction is widely used for the synthesis of alkylnaphthalenes, including this compound. researchgate.netmt.commt.com

The direct alkylation of naphthalene with n-butene is an industrially significant method for producing butylnaphthalenes. researchgate.net This reaction is typically catalyzed by solid acid catalysts, such as zeolites. researchgate.netresearchgate.net The choice of catalyst is crucial as it influences the conversion of naphthalene and the selectivity towards different isomers of butylnaphthalene. For instance, Y zeolites have shown potential in the preparation of monoalkylnaphthalenes. researchgate.net The reaction conditions, including temperature and the flow rate of n-butene, also play a significant role in the product distribution. researchgate.net For example, one study investigated the alkylation of naphthalene with n-butene at 60 °C with a specific flow rate of the alkene. researchgate.net

Ionic liquids, such as Et3NHCl-AlCl3, have also been employed as effective catalysts for the alkylation of aromatic compounds like tetralin with n-butene, suggesting their potential applicability in naphthalene alkylation. mdpi.com

Another variation of the Friedel-Crafts reaction involves the alkylation of naphthalene with n-butyl halides, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a Lewis acid catalyst. elsevier.comlibretexts.org Common Lewis acids used for this purpose include aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). mt.comelsevier.comnih.gov The Lewis acid activates the alkyl halide, facilitating the electrophilic attack on the naphthalene ring. mt.com

The choice of solvent can also impact the reaction's efficiency and product distribution. Dichloromethane has been identified as an effective solvent in some cases. elsevier.com The reaction is a typical electrophilic aromatic substitution where a proton on the naphthalene ring is replaced by the butyl group. libretexts.org

Table 2: Comparison of Friedel-Crafts Alkylation Methods

FeatureAlkylation with n-ButeneAlkylation with n-Butyl Halides
Alkylating Agent n-Butenen-Butyl Halide (e.g., 1-chlorobutane)
Catalyst Type Solid Acids (e.g., Zeolites), Ionic LiquidsLewis Acids (e.g., AlCl3)
Byproducts Varies with catalyst systemHydrogen Halide (e.g., HCl)
Industrial Relevance High, for large-scale productionCommonly used in laboratory synthesis

Wurtz-Type Reaction Pathways

The Wurtz reaction, a classic method in organic chemistry for forming carbon-carbon bonds, can be adapted for the synthesis of alkylnaphthalenes. geeksforgeeks.org The reaction typically involves the coupling of two alkyl halides in the presence of sodium metal. geeksforgeeks.orgwikipedia.org The general equation for the Wurtz reaction is: 2R-X + 2Na → R-R + 2NaX. geeksforgeeks.org In the context of synthesizing this compound, a Wurtz-Fittig reaction, which is a modification that couples an alkyl halide with an aryl halide, would be employed. byjus.comjk-sci.com

The mechanism proceeds through a metal-halogen exchange, forming a highly reactive organosodium intermediate (R-Na+), which then acts as a nucleophile, attacking the alkyl halide in a manner resembling an SN2 reaction. wikipedia.orgbyjus.com For the synthesis of this compound, this would involve reacting 1-halonaphthalene (e.g., 1-bromonaphthalene) with a butyl halide (e.g., 1-bromobutane) and sodium metal in a dry, inert ether solvent. byjus.com

Reaction Scheme: C₁₀H₇-Br (1-Bromonaphthalene) + CH₃(CH₂)₃-Br (1-Bromobutane) + 2Na → C₁₀H₇-(CH₂)₃CH₃ (this compound) + 2NaBr

A significant challenge in using the Wurtz-Fittig reaction for unsymmetrical products like this compound is the formation of side products. jk-sci.com Symmetrical coupling of the starting materials results in the formation of biphenyl (B1667301) and octane (B31449) as byproducts, which can lower the yield of the desired this compound. jk-sci.com The reaction's utility is often limited due to these side reactions and the harsh conditions required. wikipedia.org

Multi-Step Syntheses via Semicarbazones

Multi-step synthesis provides a more controlled, albeit longer, route to specific isomers like this compound, often involving the protection and transformation of functional groups. libretexts.org One such pathway can involve the use of semicarbazone intermediates. The synthesis of 4-methylthiosemicarbazone derivatives has been demonstrated from the reaction of 4-methylthiosemicarbazide (B147232) with aldehydes. researchgate.net A plausible, though not widely documented, synthetic route to this compound could be conceptualized starting from a suitable naphthaldehyde.

A hypothetical multi-step synthesis could begin with 1-naphthaldehyde (B104281). This aldehyde would react with semicarbazide (B1199961) to form the corresponding 1-naphthaldehyde semicarbazone. This step serves to protect the aldehyde group while modifications are made elsewhere or to prepare it for a subsequent reaction. The core of the synthesis would then involve a reaction sequence that introduces the butyl group. For instance, a Wolff-Kishner reduction of the semicarbazone could be employed. In this reaction, treatment of the semicarbazone with a strong base, such as potassium hydroxide or potassium tert-butoxide, at high temperatures in a solvent like diethylene glycol, would reduce the carbonyl group (via its semicarbazone derivative) directly to a methylene group. If the starting material were a ketone, such as 1-butyrylnaphthalene, its semicarbazone could be reduced to form this compound.

Derivatization Strategies and Synthesis of Related Butylnaphthalene Isomers

Synthesis of Alkyl-Substituted Naphthalene Isomers (e.g., 1-Ethylnaphthalene (B72628), 1-Methylnaphthalene)

The synthesis of various alkyl-substituted naphthalenes is crucial for both industrial applications and fundamental research.

1-Methylnaphthalene (B46632): This compound is primarily sourced from the methylnaphthalene fraction of coal tar and petroleum oils, which boils between 240-245 °C. chemicalbook.com Industrial production involves the fractional distillation of this fraction. chemicalbook.com Synthetic routes are also available; for example, 1-methylnaphthalene can be synthesized from 1-chloromethyl naphthalene. chemicalbook.com Another method involves the transfer hydrogenation of 1-naphthalenemethanol (B1198782) using cyclohexene (B86901) in a propan-1-ol/water micellar solution at 140°C. chemicalbook.com

1-Ethylnaphthalene: The synthesis of 1-ethylnaphthalene can be achieved through various alkylation methods. A study details the synthesis of monoethylnaphthols via the transethylation of 1-naphthol (B170400) with ethyl- and diethylnaphthalene in the presence of a modified H-mordenite catalyst. satbayev.university While the focus was on naphthols, ethylnaphthalenes were key reagents and by-products. satbayev.university The direct synthesis of 1-ethylnaphthalene was part of early hydrocarbon research, where it was synthesized and purified for the study of its physical properties. nasa.gov

Synthesis of Di- and Poly-Butylnaphthalene Derivatives

The synthesis of di- and poly-butylated naphthalenes is of interest for applications such as lubricating base oils. mdpi.com

The synthesis of sterically hindered naphthalenes like 1,8-di-tert-butylnaphthalene presents unique challenges and requires specific synthetic strategies. One direct route involves a Diels-Alder reaction between a benzene (B151609) derivative and tert-butylfurans. acs.org Another approach is the salt metathesis reaction of 1,8-dilithionaphthalene with a suitable electrophile. researchgate.net For instance, reacting 1,8-dilithionaphthalene with tributyltin chloride yields 1,8-bis(tributylstannyl)naphthalene, which can be a precursor to other derivatives. researchgate.net The synthesis of various 1,8-di-tert-butylnaphthalenes has been described, highlighting the chemical behavior influenced by steric crowding at the peri positions. acs.org

The synthesis of other dibutylnaphthalene isomers often involves Friedel-Crafts alkylation or related electrophilic substitution reactions.

2,7-Di-tert-butylnaphthalene (B76764): This isomer can be synthesized through the condensation of naphthalene with chloro-tert-butane using anhydrous aluminum trichloride (B1173362) as a catalyst. chemicalbook.com

Multi-butylnaphthalenes: A general method for synthesizing multi-butylnaphthalenes involves the alkylation of naphthalene with n-butene using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH). mdpi.com This process yields a mixture of mono-, di-, tri-, and tetra-butylnaphthalenes. mdpi.com The reaction mechanism involves the formation of a carbocation from n-butene, which then attacks the naphthalene ring. mdpi.com The reaction conditions, such as catalyst dosage, temperature, and reaction time, can be optimized to control the degree of alkylation, achieving naphthalene conversions as high as 98.5%. mdpi.com

Synthesis of Multi-Butylnaphthalene Lubricating Base Oils

Alkylnaphthalenes are a class of synthetic base oils prized for their excellent thermal and oxidative stability. organic-chemistry.orggoogle.com The synthesis of multi-butylnaphthalene lubricating base oils is typically achieved through the Friedel-Crafts alkylation of naphthalene with an olefin, such as n-butene. libretexts.orgwikipedia.org This process allows for the introduction of multiple butyl chains onto the naphthalene ring system, which enhances the lubricating properties of the resulting oil. libretexts.org

A prominent method for this synthesis involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst. libretexts.org This strong acid effectively promotes the alkylation of naphthalene with n-butene, leading to high conversion rates and selectivity for multi-butylnaphthalene products. libretexts.org By controlling the reaction conditions, such as catalyst dosage, it is possible to tailor the composition of the final product, for instance, to obtain a higher proportion of mono- and di-butylnaphthalenes or to favor the formation of more heavily substituted tri-, tetra-, penta-, and hexa-butylnaphthalenes. libretexts.org

The reaction is generally carried out in a reactor where n-butene gas is bubbled through a solution of naphthalene and the catalyst. libretexts.org After the reaction, the catalyst is neutralized and removed, and the final product is isolated by vacuum distillation to remove any unreacted naphthalene and solvent. libretexts.org

Research findings have demonstrated that multi-butylnaphthalene oils with a higher number of side chains on the naphthalene ring exhibit superior friction reduction and anti-wear properties compared to those with fewer side chains and commercial alkylnaphthalene base oils. libretexts.org

Table 1: Synthesis of Multi-Butylnaphthalene (MBN) Lubricating Base Oils via Alkylation of Naphthalene with n-Butene

ParameterMBN-1MBN-2
Catalyst Trifluoromethanesulfonic Acid (TfOH)Trifluoromethanesulfonic Acid (TfOH)
Catalyst Dosage 0.8 wt%3.2 wt%
n-Butene Flow Rate 20 mL/min20 mL/min
Temperature 60 °C60 °C
Reaction Time 40 min40 min
Naphthalene Conversion -98.5%
Multi-butylnaphthalene Selectivity -98.8%
Product Composition 90.3% mono- and di-butylnaphthalenes98.2% tri-, tetra-, penta-, and hexa-butylnaphthalenes

Data sourced from a study on the synthesis of multi-butylnaphthalene base oils catalyzed by trifluoromethanesulfonic acid. libretexts.org

Introduction of Specific Functional Groups onto Butylnaphthalene Core

The butylnaphthalene core can be further modified by the introduction of various functional groups, which can impart specific properties to the molecule, such as surfactancy or utility as a chemical intermediate.

Synthesis of Amino-Substituted Butylnaphthalenes (e.g., 2-Amino-1-butylnaphthalene)

While direct amination methods for this compound are not extensively documented in readily available literature, a plausible and conventional synthetic route to 2-amino-1-butylnaphthalene (B15185842) involves a two-step process: nitration followed by reduction.

First, this compound would undergo nitration. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the naphthalene ring. The position of nitration is directed by the existing butyl group. The major product expected from the nitration of this compound is 1-butyl-4-nitronaphthalene, with the formation of 1-butyl-2-nitronaphthalene as a minor product.

The subsequent step is the reduction of the nitro group to an amino group (-NH₂). This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a metal catalyst like palladium, platinum, or nickel, or chemical reduction with reagents such as tin or iron in the presence of an acid. This would convert the 1-butyl-2-nitronaphthalene intermediate into the desired 2-amino-1-butylnaphthalene.

A more modern and direct approach for the synthesis of arylamines is the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org In a hypothetical application to synthesize 2-amino-1-butylnaphthalene, one could envision the coupling of 2-bromo-1-butylnaphthalene with an ammonia (B1221849) equivalent under the conditions of the Buchwald-Hartwig reaction. wikipedia.org

Synthesis of Sulfonated Butylnaphthalene Derivatives (e.g., Sodium 2,7-di-tert-butyl-1-naphthalenesulfonate)

The sulfonation of butylnaphthalenes is a key transformation for producing anionic surfactants and other specialty chemicals. The synthesis of sodium di-tert-butylnaphthalenesulfonate is a representative example of this process.

The commercial production often starts with the Friedel-Crafts alkylation of naphthalene with two moles of a butene isomer, typically tert-butyl chloride, to produce a mixture of di-tert-butylnaphthalene isomers. This mixture primarily contains 2,6-di-tert-butylnaphthalene (B165587) and 2,7-di-tert-butylnaphthalene.

This isomeric mixture is then subjected to sulfonation. The sulfonation of 2,7-di-tert-butylnaphthalene under conditions that typically favor alpha-sulfonation of naphthalenes leads to the formation of 2,7-di-tert-butylnaphthalene-1-sulfonic acid.

The final step involves the neutralization of the sulfonic acid with a base, such as sodium hydroxide, to yield the corresponding sodium salt, in this case, sodium 2,7-di-tert-butyl-1-naphthalenesulfonate. The different isomers of sodium di-tert-butylnaphthalenesulfonate can be separated through methods like fractional crystallization of their corresponding sulfonyl chlorides.

Mechanistic Investigations of 1 Butylnaphthalene Reactions and Reactivity

Photochemical Pathways and Valence Isomerism in Butylnaphthalene Systems

Photochemical reactions of aromatic compounds can lead to the formation of high-energy valence isomers. Naphthalene (B1677914) and its derivatives are known to undergo such transformations upon irradiation. slideshare.netrsc.orgoit.edu

Irradiation of certain butylnaphthalene isomers can result in the formation of hemi-Dewar naphthalene isomers. This involves a photochemical rearrangement of the aromatic ring structure to a less stable, non-aromatic bicyclic form. Studies on peri-di-tert-butylnaphthalenes, for instance, have shown that photolysis can afford hemi-Dewar isomers. dss.go.thacs.org This indicates that even with bulky substituents, the naphthalene core can undergo significant structural changes upon photoexcitation.

The hemi-Dewar isomers formed photochemically are typically less stable than their aromatic precursors and can revert back to the original naphthalene structure through thermal isomerization. Kinetic studies have been conducted to understand the rates and mechanisms of these thermal back-reactions. For example, kinetic parameters for the thermal isomerization of hemi-Dewar isomers obtained from peri-di-tert-butylnaphthalenes have been determined. dss.go.th These studies help to elucidate the energy barriers and pathways involved in the restoration of aromaticity. While specific kinetic data for the thermal isomerization of hemi-Dewar 1-butylnaphthalene were not found in the provided search results, research on related systems like di-tert-butylnaphthalenes provides a framework for understanding such processes in substituted naphthalenes. dss.go.thmdpi.comresearchgate.netub.edu

Electrophilic Substitution Reactions on the Naphthalene Ring

Naphthalene undergoes electrophilic aromatic substitution reactions, typically showing a preference for substitution at the alpha (C1) position over the beta (C2) position due to the greater stability of the intermediate carbocation formed during alpha attack. wordpress.comcutm.ac.inlibretexts.org The presence of a butyl substituent at the C1 position in this compound influences the regioselectivity and reactivity of further electrophilic substitutions.

While general principles of electrophilic substitution on naphthalene are well-established, the specific behavior of this compound would depend on the interplay between the activating/deactivating and directing effects of the butyl group and the inherent reactivity of the naphthalene core. Alkyl groups are generally considered activating and ortho, para-directing in benzene (B151609) chemistry. In the case of this compound, the butyl group at the C1 position would likely influence substitution at the available positions on both rings, with potential preference for positions like C4, C5, and C8. Studies on the synthesis of multi-butylnaphthalenes by alkylation of naphthalene demonstrate that multiple butyl groups can be introduced onto the naphthalene ring, indicating its reactivity towards electrophilic alkylation. mdpi.com

Intramolecular Rearrangements and Hindered Rotation Phenomena

The presence of a butyl group, particularly at the C1 position, can lead to intramolecular interactions and restricted conformational freedom within the this compound molecule.

Bulky substituents on the naphthalene ring can induce steric hindrance, affecting the conformation of the molecule and potentially distorting the planarity of the naphthalene system. researchgate.netcanterbury.ac.nzmdpi.com While a single butyl group at the C1 position might not cause severe distortion compared to peri-substituted naphthalenes (substituents at C1 and C8), it can still influence the rotation of the butyl group relative to the naphthalene plane and affect interactions with adjacent hydrogen atoms. Studies on naphthalenedicarboximides and other substituted naphthalenes have shown that steric effects of bulky groups can significantly impact molecular geometry and conformational flexibility. researchgate.netmdpi.comunibas.itrsc.org

Mass spectrometry studies of ionized organic molecules can reveal intramolecular rearrangement processes, including hydrogen migration. In ionized butylnaphthalene systems, particularly those with tert-butyl substituents, hydrogen migration has been observed during fragmentation. researchgate.netresearchgate.net These rearrangements can occur within the alkyl side chain or involve hydrogen transfer between the side chain and the naphthalene ring. researchgate.netresearchgate.netnih.govnih.gov Studies on di-tert-butylnaphthalenes have shown that their molecular ions decompose primarily by loss of a methyl radical, and further fragmentation of the resulting ions involves rearrangements of the ionized propyl side chain and proton transfer processes. researchgate.net While the specific hydrogen migration pathways in ionized this compound (with a linear butyl chain) might differ from those in tert-butyl systems, the general phenomenon of intramolecular hydrogen rearrangement in ionized alkylnaphthalenes during mass spectrometry is a recognized process. researchgate.netresearchgate.netnih.gov

Catalytic Reaction Mechanisms Involving Butylnaphthalene

The catalytic transformation of naphthalene and its derivatives, including butylnaphthalene, is crucial in various chemical processes. These reactions often involve acid catalysts for alkylation and metal-based catalysts for hydrogenation. Understanding the underlying mechanisms is key to optimizing reaction conditions and catalyst design.

Role of Specific Catalysts (e.g., Trifluoromethanesulfonic Acid, Boron Fluoride) in Alkylation Processes

Alkylation of naphthalene, a process that can lead to the formation of butylnaphthalenes when using butylating agents, is commonly catalyzed by Brønsted or Lewis acids. Trifluoromethanesulfonic acid (TfOH) and boron fluoride (B91410) (BF₃) are prominent examples of catalysts used in such reactions.

Trifluoromethanesulfonic acid (TfOH) is a strong organic superacid that has demonstrated excellent catalytic performance in the alkylation of naphthalene with olefins like n-butene. mdpi.comresearchgate.net The proposed mechanism for this alkylation in the presence of TfOH involves the interaction of the olefin with TfOH to form a carbocation. mdpi.com This carbocation then attacks the π system of the naphthalene ring at different positions, leading to the formation of unstable π complexes, which subsequently rearrange to more stable σ complexes through carbocation transfer. mdpi.com This process ultimately results in the addition of the butyl group to the naphthalene core. Studies have shown high naphthalene conversion (up to 98.5%) and high selectivity towards multi-butylnaphthalenes (up to 98.8%) under optimized conditions using TfOH. mdpi.com

Boron fluoride (BF₃) and its compounds are also effective catalysts for the alkylation of aromatic hydrocarbons, including naphthalene, with olefins and their derivatives. pageplace.deelsevier.com Boron fluoride acts as a Lewis acid, forming complexes with reactants that facilitate the alkylation. pageplace.de The catalytic action of BF₃ can be similar to that of mineral acids, but in some cases, it approximates the action of metal halides. pageplace.de Molecular compounds of boron fluoride, such as BF₃ etherate (BF₃·OEt₂), can also be used and exhibit varying catalytic activities. pageplace.denih.gov The use of boron fluoride-phosphoric acid mixtures has been reported for the mono-alkylation of naphthalene with olefins, particularly for producing tert-alkylnaphthalenes. google.comtandfonline.com The mechanism often involves the formation of an olefinic intermediate activated by boron fluoride. acs.org

The regioselectivity of alkylation can be influenced by the catalyst and reaction conditions. While Friedel-Crafts alkylation of naphthalene can lead to mixtures of isomers, specific catalysts and controlled conditions can favor substitution at certain positions. For instance, using boron fluoride with alcohols has been investigated for the alkylation of naphthalene, and the mechanism is proposed to involve the formation of an olefinic intermediate. acs.org

Investigations of Copper Chromite Catalysis in Hydrogenation Steps

Copper chromite catalysts are widely recognized for their effectiveness in hydrogenation reactions, particularly the hydrogenation of esters to alcohols. taylorandfrancis.comgoogle.comgoogle.com While the direct hydrogenation of this compound is not extensively detailed in the provided search results, copper chromite has been utilized in synthetic routes leading to butylnaphthalene derivatives.

One reported method for the synthesis of this compound involves the hydrogenation of 1-(1-naphthyl)-1-butene using a copper chromite catalyst. unt.edupsu.edu This suggests that copper chromite is capable of hydrogenating the olefinic double bond in the side chain without significantly hydrogenating the aromatic naphthalene ring under controlled conditions. However, it has been noted that the naphthalene ring can be partly reduced if the hydrogenation temperature rises significantly above 130°C when using a copper chromite catalyst. psu.edu

Copper chromite catalysts are typically composed of copper and chromium oxides, often described with formulas like Cu₂Cr₂O₄ or Cu₂Cr₂O₅. taylorandfrancis.comwikipedia.org They are known for their high activity and stability in certain hydrogenation processes. taylorandfrancis.com The preparation method often involves the thermal decomposition of precursors like copper ammonium (B1175870) chromate. wikipedia.orgmdma.ch The catalytic activity is related to the presence of reduced copper particles, and the particle size and distribution can influence the catalyst's effectiveness. google.comgoogle.com

While the precise mechanistic details of this compound hydrogenation with copper chromite are not explicitly provided, the general mechanism for copper chromite catalyzed hydrogenation of unsaturated bonds involves the activation of hydrogen and the substrate on the catalyst surface, followed by the stepwise addition of hydrogen to the double bond. Copper chromite's selectivity in reducing C=C bonds over aromatic rings under specific conditions is a key aspect of its application in the synthesis of alkylnaphthalene derivatives.

Data Table: Catalytic Alkylation of Naphthalene with n-Butene using Trifluoromethanesulfonic Acid

CatalystAlkylating AgentNaphthalene Conversion (%)Multi-butylnaphthalenes Selectivity (%)ConditionsSource
Trifluoromethanesulfonic Acidn-butene98.598.83.2 wt% catalyst, 20 mL/min n-butene, 60°C, 40 min mdpi.com

Data Table: Hydrogenation in this compound Synthesis

SubstrateCatalystReaction TypeObservationSource
1-(1-naphthyl)-1-buteneCopper chromiteHydrogenationHydrogenation of olefinic double bond observed. unt.edupsu.edu
1-Isobutylnaphthalene synthesis intermediateCopper chromiteHydrogenationPartial naphthalene ring reduction above 130°C. psu.edu

Spectroscopic and Advanced Analytical Characterization of 1 Butylnaphthalene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton and Carbon-13 NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are fundamental for assigning the positions of hydrogen and carbon atoms within the 1-butylnaphthalene structure and its derivatives. Chemical shifts, influenced by the electronic environment around each nucleus, provide characteristic signals. For aromatic compounds like naphthalene (B1677914) derivatives, the chemical shifts of ring carbons and protons are particularly informative about the substitution pattern. Studies on alkylnaphthalenes, including those with butyl groups, have focused on complete spectral assignments using techniques like 2D INADEQUATE to clarify assignments and complete incomplete data from earlier studies. capes.gov.brresearchgate.net Substituent effects on both ¹³C and ¹H chemical shifts in alkylnaphthalenes have been investigated to understand how the butyl group influences the electronic distribution across the naphthalene ring system. capes.gov.br

Typical ¹³C NMR chemical shifts fall within specific ranges depending on the carbon's environment. Aromatic carbons generally resonate between 110-150 ppm, while aliphatic carbons in the butyl chain would appear in the 10-40 ppm range, with carbons closer to the aromatic ring potentially showing slightly higher shifts due to the ring's influence. bhu.ac.inoregonstate.edulibretexts.org

Application of NMR for Conformational Studies and Steric Compression Effects

NMR spectroscopy can provide insights into the conformational preferences of the butyl chain attached to the naphthalene ring and the steric interactions that may arise. While direct studies specifically on the conformation of the butyl group in this compound were not explicitly detailed in the search results, research on other substituted naphthalenes, particularly those with bulky groups like tert-butyl, highlights the role of steric effects. rsc.orggrowingscience.comcapes.gov.br Steric hindrance between substituents can lead to molecular distortion, such as twisting of the naphthalene ring system, which can be studied using NMR by observing changes in chemical shifts and coupling constants. rsc.org Although this compound with its linear butyl chain might experience less severe steric effects compared to branched alkyl or multiple substitutions, NMR can still be used to probe the preferred rotamers of the butyl group and any subtle steric interactions with the peri-hydrogens of the naphthalene ring. Conformational analysis using NMR often involves variable-temperature studies or the analysis of coupling constants.

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives and for gaining structural information through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways and Formation of Intermediate Ion-Molecule Complexes

Electron ionization (EI) mass spectrometry is commonly used for volatile organic compounds like this compound. Upon ionization, the molecule can fragment into characteristic ions. Studies on alkylnaphthalenes, including tert-butylnaphthalenes, have shown that a primary fragmentation pathway involves the loss of a methyl radical from the alkyl substituent. researchgate.netresearchgate.net This suggests that for this compound, fragmentation of the butyl chain is a significant process. The resulting ions can undergo further rearrangements and fragmentations.

Research on di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes has demonstrated that fragmentation can involve hydrogen migration and the formation of intermediate ion-molecule complexes. researchgate.net This can lead to unexpected fragmentation pathways, such as the release of the tert-butyl cation through proton transfer and subsequent elimination of isobutene. researchgate.net While this compound has a linear chain, similar complex fragmentation processes involving hydrogen rearrangements within the butyl chain or between the chain and the aromatic ring could occur, leading to a variety of fragment ions. Analyzing the mass-to-charge ratio (m/z) values and relative abundances of these fragments provides valuable structural information.

Determination of Appearance and Ionization Potentials

Ionization potential (IP) is the minimum energy required to remove an electron from a molecule to form a positive ion. Appearance potential (AP) is the minimum energy required to form a specific fragment ion. mpg.demsacl.org These values provide thermodynamic information about the stability of the molecular ion and fragment ions. While specific IP and AP values for this compound were not found in the immediate search results, such data are typically determined using techniques like photoionization or electron ionization mass spectrometry with variable energy. mpg.denist.gov These values can be compared to those of naphthalene and other alkylnaphthalenes to understand the effect of the butyl substituent on the molecule's ionization and fragmentation energetics.

High-Resolution Mass Spectrometry (HRMS) for Complex Mixture Analysis and Transformation Product Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to several decimal places, allowing for the determination of elemental composition of ions. msacl.org This is particularly useful when analyzing complex mixtures containing this compound or identifying its transformation products. In environmental studies, for instance, HRMS coupled with liquid chromatography (LC-HRMS) has been used to identify biotransformation products of alkylnaphthalenes, including this compound. researchgate.netnih.gov These studies have revealed the formation of oxidized, alkyl chain-shortened, and other modified products, which can be identified based on their accurate mass and fragmentation patterns obtained through tandem MS (MS/MS). researchgate.netnih.gov HRMS is essential for distinguishing compounds with very similar nominal masses but different elemental compositions, which is common in complex environmental or biological samples. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule, particularly those involving conjugated π electron systems. openstax.orglibretexts.orgmsu.edu Naphthalene and its derivatives, including this compound, possess conjugated systems, making them amenable to UV-Vis analysis. openstax.orglibretexts.orgresearchgate.net The absorption of UV or visible light promotes an electron from a lower-energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher-energy molecular orbital (the lowest unoccupied molecular orbital, LUMO). libretexts.org The wavelength at which maximum absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the extent of conjugation and the electronic structure of the molecule. libretexts.orgmsu.edumsu.edu

Analysis of Spectral Perturbations Induced by Alkyl Substitution

The introduction of alkyl substituents, such as the butyl group in this compound, can induce perturbations in the UV-Vis spectra of aromatic systems like naphthalene. These perturbations arise from various factors, including inductive effects, hyperconjugation, and subtle changes in the molecular geometry. While detailed UV-Vis spectral data specifically for this compound showing these perturbations compared to unsubstituted naphthalene were not extensively found in the immediate search results, general principles of UV-Vis spectroscopy of conjugated systems indicate how alkyl substitution can influence spectral characteristics. libretexts.orgmsu.edu

Extending conjugation generally leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic shift (increase in intensity) in the UV-Vis spectrum. msu.edu Alkyl groups themselves are not typically strong chromophores in the UV-Vis region above 200 nm, but their presence can indirectly affect the electronic transitions of the conjugated system to which they are attached. libretexts.orgmsu.edu For instance, electron-donating alkyl groups can slightly raise the energy of the HOMO and/or lower the energy of the LUMO of the aromatic system, thus decreasing the energy gap between these orbitals and causing a bathochromic shift. The position and number of alkyl substituents on the naphthalene ring can influence the magnitude of these spectral shifts. Studies on other substituted naphthalenes and polyenes demonstrate that the extent of conjugation and the nature of substituents significantly impact their UV-Vis absorption properties. libretexts.orgmsu.eduresearchgate.net

Chromatographic Separation Techniques in Butylnaphthalene Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, as well as for analyzing its purity and potential transformation products.

Gas Chromatography (GC) for Purity Assessment and Mixture Component Analysis

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile organic compounds based on their partitioning between a stationary phase and a mobile gas phase. chemistry-matters.comnotulaebotanicae.ro It is particularly valuable for assessing the purity of this compound and for analyzing it within mixtures, such as hydrocarbon blends or reaction products. 24frameshk.comvwr.comtcichemicals.comcalpaclab.comarctomsci.commdpi.comresearchgate.net

GC analysis typically involves injecting a sample into a heated column packed with a stationary phase, through which an inert carrier gas flows. notulaebotanicae.ro Compounds in the sample vaporize and travel through the column at different rates depending on their boiling points and interactions with the stationary phase. sigmaaldrich.com A detector at the end of the column records the elution of separated compounds as a series of peaks. notulaebotanicae.ro The retention time (the time it takes for a compound to elute) is characteristic of a particular compound under specific GC conditions, and the area of a peak is proportional to the amount of the compound present. notulaebotanicae.ro

Several sources indicate the use of GC for analyzing butylnaphthalenes. For example, the purity of 2,7-di-tert-butylnaphthalene (B76764) is specified as ≥98.0% by GC analysis. 24frameshk.comvwr.comtcichemicals.comarctomsci.com GC-MS has been employed to confirm alkylated naphthalene products, including mono-, di-, tri-, and tetra-butylnaphthalenes, in synthesis mixtures. mdpi.com The analysis showed that mono-, di-, tri-, and tetra-butylnaphthalene had the same molecular ion peak with a mass-to-charge ratio of 155, which was attributed to C₁₀H₈-C₂H₄⁺. mdpi.com Penta- and hexa-butylnaphthalenes showed a molecular ion peak at m/z 253. mdpi.com GC is also used to quantify the transformation of alkylnaphthalenes. researchgate.net

GC is effective for separating different isomers of butylnaphthalene and other hydrocarbons based on differences in their volatility and interactions with the column's stationary phase. sigmaaldrich.com Non-polar or intermediate polar GC columns are typically suitable for separating non-polar to moderately polar compounds like alkylnaphthalenes. sigmaaldrich.com

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS(/MS)) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying a wide range of compounds, particularly those that are not sufficiently volatile or are thermally labile for GC analysis. nih.govthermofisher.com LC-MS coupled with Electrospray Ionization (ESI) is frequently used for analyzing polar and semi-polar compounds, including metabolites. nih.govthermofisher.com LC/ESI-MS(/MS) has been specifically applied to assess the bacterial biotransformation of this compound and profile its metabolites. researchgate.netdntb.gov.uanih.gov

In LC-MS, a liquid mobile phase carries the sample through a stationary phase in a column, separating compounds based on their interactions with both phases. thermofisher.com The eluent from the LC column is then introduced into a mass spectrometer via an interface like ESI. nih.govthermofisher.com ESI is a soft ionization technique that produces charged molecules (ions) from the compounds in the liquid phase, making them detectable by the mass spectrometer. nih.govthermofisher.com The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions, providing information about their molecular weight and structure. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, which provides more detailed structural information and improves the confidence of identification. nih.govthermofisher.com

LC/ESI-MS(/MS) is particularly well-suited for studying the biotransformation of this compound because metabolic products are often more polar than the parent compound due to the introduction of functional groups like hydroxyl or carboxyl groups. researchgate.netnih.gov These polar metabolites are not easily analyzed by GC but are amenable to LC separation and ESI-MS detection. nih.govthermofisher.com Research has utilized LC-UV/ESI-MS/MS to analyze the transformation products of alkylated polycyclic aromatic hydrocarbons (APAHs) like 1-dodecylnaphthalene, demonstrating the technique's capability in identifying oxidized and alkyl chain-shortened products. researchgate.net Similarly, LC/ESI-MS(/MS) has been used to identify numerous catabolites produced from the bacterial transformation of this compound, revealing unique fragmentation patterns that aid in their identification. nih.gov This technique allows for the identification of various metabolite classes, including alkylated phenols and potentially α,β-unsaturated aldehydes, providing insights into biodegradation pathways. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Analysis of Complex Hydrocarbon Mixtures

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is an advanced chromatographic technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. chemistry-matters.comsepsolve.com This is achieved by coupling two capillary columns with different stationary phase properties in tandem, separated by a modulator. chemistry-matters.comsepsolve.comshimadzu.com GCxGC is particularly powerful for the high-resolution analysis of complex mixtures, such as those encountered in petroleum products or environmental samples containing numerous hydrocarbon isomers and other components. chemistry-matters.comsepsolve.comwikipedia.orgdlr.de

In a GCxGC system, the sample is first separated on the primary column. sepsolve.comshimadzu.com The effluent from the primary column is then continuously sampled by the modulator, which rapidly traps and reinjects small fractions of the eluent onto the secondary column. chemistry-matters.comsepsolve.comshimadzu.com The secondary column, typically much shorter than the primary column, provides a rapid second dimension of separation based on a different chemical property. chemistry-matters.comsepsolve.com This two-dimensional separation creates a contour plot where compounds are separated based on retention time on both columns. sepsolve.comshimadzu.com This results in a much greater peak capacity and improved resolution, allowing for the separation and visualization of thousands of compounds in a single analysis, including minor components that might be co-eluting in one-dimensional GC. chemistry-matters.comsepsolve.com

GCxGC is well-suited for analyzing complex hydrocarbon mixtures containing this compound and its isomers or derivatives. The technique can separate compounds based on properties like volatility (primary column) and polarity (secondary column, depending on the stationary phases used), providing a detailed fingerprint of the sample composition. chemistry-matters.comsepsolve.com This high-resolution separation is invaluable for identifying and quantifying individual components within complex matrices, which is often challenging with one-dimensional GC. chemistry-matters.comsepsolve.com The structured elution of compound groups in GCxGC chromatograms can also aid in the identification of unknown components. chemistry-matters.comsepsolve.com While specific studies focusing solely on GCxGC analysis of pure this compound were not found, the technique's application in analyzing complex hydrocarbon mixtures, including alkylated naphthalenes, is well-established in fields like petroleum analysis and environmental forensics. wikipedia.orgdlr.de

Theoretical and Computational Studies on 1 Butylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 1-butylnaphthalene. researchgate.netsamipubco.com These calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. libretexts.org A smaller gap generally suggests higher reactivity. libretexts.org For instance, in similar aromatic systems, the introduction of substituents can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors (Note: The following table is illustrative, based on general principles of DFT calculations on similar aromatic compounds, as specific literature values for this compound are not readily available. The values would typically be calculated using a specified DFT functional and basis set.)

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for the conformational analysis of flexible molecules like this compound, where the butyl chain can adopt numerous spatial arrangements through rotation around its single bonds. nist.gov

The simulations can reveal the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. researchgate.net For the butyl group attached to the naphthalene (B1677914) ring, different rotational isomers (rotamers) will exist, each with a specific energy. The most stable conformation will be the one that minimizes steric hindrance between the butyl chain and the hydrogen atom on the peri (8-position) of the naphthalene ring. The rotation of the t-butyl group has been a subject of study to determine the rotational barriers. rsc.org

MD simulations can also provide detailed insights into the intermolecular interactions between this compound molecules in a condensed phase or in a solvent. nih.govnih.gov These interactions, which include van der Waals forces and π-π stacking between the naphthalene rings, govern the bulk properties of the substance. In a solvent, the simulation can model how the solvent molecules arrange themselves around the solute, a process known as solvation, which is critical for understanding its behavior in solutions. chemistrysteps.comyoutube.com The study of n-butane in the liquid state has shown that intermolecular interactions can influence the population of different conformations. capes.gov.br

Thermodynamic Modeling of Reaction Energetics and Equilibria

Thermodynamic modeling allows for the prediction of the energetic feasibility and equilibrium position of chemical reactions involving this compound. Key thermodynamic properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°).

The Benson group additivity method is a widely used empirical technique for estimating the thermodynamic properties of organic molecules in the ideal gas state. nih.govnist.gov This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent groups. For alkylnaphthalenes, specific group values have been developed to account for the carbon atoms in the naphthalene ring and the attached alkyl chain. Current time information in Kansas City, MO, US.researchgate.net

A comprehensive study by Alberty in 1985 provided calculated thermodynamic properties for isomer groups of alkylnaphthalenes, including the C14H16 group to which this compound belongs. Current time information in Kansas City, MO, US. These calculations are invaluable for predicting the equilibrium mole fractions of different isomers at various temperatures.

Table 2: Standard Thermodynamic Properties of C14H16 Alkylnaphthalene Isomer Group at 298.15 K and 1 bar

PropertyValueUnits
Heat Capacity (Cp°) 269.83J K-1 mol-1
Entropy (S°) 484.53J K-1 mol-1
Enthalpy of Formation (ΔfH°) 27.20kJ mol-1
Gibbs Free Energy of Formation (ΔfG°) 276.47kJ mol-1

Data sourced from Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(1), 1-13. Current time information in Kansas City, MO, US.

These thermodynamic data are essential for chemical process design and for understanding the stability and reactivity of this compound under various conditions. For example, the enthalpy of combustion, which can be derived from the enthalpy of formation, is a critical parameter for its use as a component in fuels. osti.gov

Strain Energy Analysis in Alkyl-Substituted Naphthalenes and Related Systems

Strain energy in a molecule arises from deviations from ideal bond lengths, bond angles, and dihedral angles, as well as from non-bonded steric repulsions. youtube.comsemanticscholar.org In alkyl-substituted naphthalenes, particularly those with substituents at the 1-position, steric strain is a significant factor. researchgate.net

For this compound, the primary source of steric strain is the interaction between the butyl group and the hydrogen atom at the 8-position (the peri-hydrogen). This interaction forces the butyl chain to adopt specific conformations to minimize this repulsion. libretexts.orgpressbooks.pub The energy associated with this unfavorable interaction is the strain energy. This is a form of steric hindrance, which is a repulsive interaction that occurs when atoms are forced closer together than their atomic radii would ideally allow. libretexts.orgchemistrysteps.com

The magnitude of this strain can be estimated using computational methods. By comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound with the same atomic composition, the strain energy can be quantified. The study of steric effects in naphthalene derivatives has shown that these strains are larger than in comparable alkyl-benzene structures due to the rigidity of the fused ring system. researchgate.net

The analysis of strain energy is crucial for understanding the molecule's geometry, conformational preferences, and reactivity. High strain can lead to increased reactivity as the molecule seeks to relieve this internal energy.

Table 3: Common Types of Molecular Strain

Type of StrainDescriptionRelevance to this compound
Torsional Strain Arises from the eclipsing of bonds on adjacent atoms.Present in certain conformations of the butyl chain.
Steric Strain (van der Waals strain) Repulsive interaction when non-bonded atoms are forced into close proximity.Significant interaction between the butyl group and the peri-hydrogen at the 8-position.
Angle Strain Occurs when bond angles deviate from their ideal values.Generally not a major factor in the flexible butyl chain or the aromatic naphthalene core itself.

Environmental Fate and Biotransformation of 1 Butylnaphthalene

Photodegradation Processes in Environmental Matrices

Photodegradation is a significant weathering process for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives upon their release into the environment. researchgate.netnih.gov The absorption of solar radiation can initiate a series of chemical reactions that transform the parent compound into various byproducts.

Under simulated laboratory conditions, the photodegradation of naphthalene (B1677914) and its alkylated derivatives, including 1-butylnaphthalene, has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov Studies investigating a range of alkylated naphthalenes demonstrate that the rate of degradation is influenced by factors such as the degree of alkylation and the experimental temperature.

For a group of eight alkylated naphthalenes, photodegradation rate constants (k) were determined at different temperatures. Although specific data for this compound was not singled out in the available research, the general trend for similar compounds can be observed. The half-lives (t1/2) for these compounds were found to be in the range of hours to tens of hours, indicating a relatively rapid transformation process under continuous irradiation.

Interactive Data Table: Photodegradation Rate Constants and Half-Lives of Naphthalene and Alkylated Naphthalenes at 25°C

CompoundRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
Naphthalene0.0987.1
1-Methylnaphthalene (B46632)0.0769.1
2-Methylnaphthalene0.0818.6
1-Ethylnaphthalene (B72628)0.05512.6
2-Ethylnaphthalene0.05811.9
1,3-Dimethylnaphthalene0.04615.1
1,5-Dimethylnaphthalene0.04814.4
2,3-Dimethylnaphthalene0.05113.6
2,6-Dimethylnaphthalene0.05313.1

Note: Data is generalized from studies on alkylated naphthalenes. researchgate.netnih.gov Specific rate constants for this compound may vary.

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying the major transformation products resulting from the photodegradation of alkylated naphthalenes. researchgate.netnih.gov The primary mechanism involves the oxidation of the aromatic ring or the alkyl substituent. For alkylated naphthalenes, photodegradation leads to the formation of a variety of oxygenated compounds. nih.gov These products typically include alcohols, aldehydes, ketones, and quinones. researchgate.netnih.gov While a specific list of this compound photoproducts is not detailed in the provided sources, the transformation of similar compounds suggests that oxidation of the butyl chain and the naphthalene ring would occur, leading to products such as butyl-naphthols, butyl-naphthaldehydes, and naphthoquinones.

Microbial Biotransformation and Biodegradation Pathways

Microbial activity plays a crucial role in the natural attenuation of this compound in contaminated environments. Certain bacteria have evolved metabolic pathways to utilize such compounds as a source of carbon and energy.

Several bacterial strains have been identified for their ability to degrade naphthalene and its alkylated derivatives. While Pseudomonas aeruginosa is a well-known naphthalene degrader, recent studies have highlighted the capabilities of other organisms in transforming more complex alkylated naphthalenes. nih.govmdpi.comnih.gov

The soil bacterium Sphingobium barthaii KK22 has been shown to effectively catabolize this compound. nih.gov This bacterium utilizes multiple transformation pathways, including aromatic ring-opening and alkyl chain-shortening. nih.gov Similarly, Pseudomonas species are known to metabolize naphthalene, typically initiating the process through dioxygenase-catalyzed ring cleavage, which could be a potential pathway for this compound as well. mdpi.comnih.gov

The application of advanced analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS(/MS)) has enabled the detailed characterization of the metabolic products of this compound biotransformation. nih.gov In studies involving Sphingobium barthaii KK22, numerous catabolites were produced from this compound. nih.gov

Targeted collision-induced dissociation (CID) analyses helped in proposing chemical structures for twenty-two different catabolites of this compound. nih.gov The identified biotransformation pathways include not only aromatic ring-opening and shortening of the alkyl chain but also the production of alkylated phenols and α,β-unsaturated aldehydes. nih.gov The formation of α,β-unsaturated aldehydes represents a less commonly reported class of biotransformation products from alkylated polycyclic aromatic hydrocarbons. nih.gov These findings provide new insights into the complex metabolic routes employed by bacteria to break down this compound. nih.gov

Interactive Data Table: Identified Biotransformation Product Classes of this compound by Sphingobium barthaii KK22

Biotransformation PathwayResulting Product Classes
Aromatic Ring-OpeningVarious ring-cleavage products
Alkyl Chain-ShorteningCarboxylic acids with shorter alkyl chains
Alkyl Chain OxidationAlkylated phenols
Further Oxidationα,β-unsaturated aldehydes

Source: Based on findings from the biotransformation of this compound by S. barthaii. nih.gov

Persistence and Environmental Implications in Contaminated Media

Role of this compound as an Alkylated PAH in Petroleum Contamination

The environmental concern with this compound and other alkylated PAHs stems from their persistence in the environment. nih.govnih.govoregonstate.edu Their low aqueous solubility and hydrophobic nature cause them to sorb strongly to soil and sediment, making them less available for microbial degradation and increasing their residence time in contaminated media. nih.govnih.gov The toxicity of crude oil is in large part attributed to its PAH content, and alkylated PAHs can contribute significantly to this toxicity. nih.gov The presence of the butyl group in this compound can influence its environmental behavior and toxicological properties compared to unsubstituted naphthalene.

Monitoring and Assessment Strategies for Alkylnaphthalenes in Environmental Samples

Effective monitoring and assessment of sites contaminated with this compound and other alkylnaphthalenes are crucial for evaluating environmental risk and designing remediation strategies. A variety of analytical techniques are employed for the detection and quantification of these compounds in environmental matrices such as soil, water, and air. nih.govenv.go.jpevs.institutetaylorandfrancis.comresearchgate.netsepscience.com

Commonly Used Analytical Techniques:

TechniqueDescriptionApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds, which are then identified and quantified based on their mass-to-charge ratio. asianpubs.orgA primary method for the analysis of this compound in environmental samples due to its specificity and sensitivity. asianpubs.org
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase, often used for less volatile compounds. sepscience.comCan be used for the analysis of this compound, particularly when coupled with fluorescence or UV detectors for enhanced selectivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govUseful for identifying biotransformation products of this compound in laboratory and field samples. nih.govnih.gov

Site assessment strategies for alkylnaphthalene contamination typically involve a phased approach, starting with a preliminary assessment to identify potential contamination, followed by a more detailed site inspection that includes sampling and analysis. epa.govmdpi.com This process helps to delineate the extent of contamination and to develop appropriate risk management and remediation plans. epa.govmdpi.com

Combustion Chemistry and Environmental Impact Assessment

Analysis of Combustion Characteristics Relevant to Pollutant Formation

The combustion of this compound, as with other aromatic hydrocarbons, can lead to the formation of pollutants such as soot and polycyclic aromatic hydrocarbons (PAHs). princeton.eduescholarship.orgresearchgate.netuconn.edumdpi.com The structure of this compound, with its aromatic naphthalene core and an attached alkyl chain, influences its combustion behavior and propensity for pollutant formation.

The aromatic rings are known precursors to soot formation. princeton.eduresearchgate.net During combustion, these rings can undergo complex chemical reactions to form larger PAHs, which then act as building blocks for soot particles. princeton.eduresearchgate.net The presence of the butyl side chain can also affect the combustion process. It may undergo thermal cracking to produce smaller, more reactive hydrocarbon fragments that can participate in the reactions leading to soot formation.

Chemical Kinetic Modeling and Simulation of Butylnaphthalene Combustion Processes

Chemical kinetic modeling is a powerful tool for understanding the complex chemical reactions that occur during the combustion of fuels like this compound and for predicting the formation of pollutants. uconn.edu These models consist of a large set of elementary chemical reactions with their associated reaction rates.

A chemical kinetic model for this compound combustion would include detailed reaction pathways for the decomposition of the fuel molecule, the formation and growth of PAHs, and the nucleation and growth of soot particles. The model would account for the influence of temperature, pressure, and the concentration of oxidants on the reaction rates.

Simulations using such a model can provide valuable insights into the key reaction pathways that lead to pollutant formation. This information can be used to develop strategies for reducing emissions from combustion sources that use fuels containing alkylated naphthalenes. While specific, detailed kinetic models for this compound may not be as developed as those for simpler fuels, the principles of hydrocarbon combustion modeling are well-established and can be applied to this compound.

Advanced Materials and Chemical Applications of 1 Butylnaphthalene and Its Derivatives

Applications in Lubricant Formulations and Performance Enhancement

Alkylated naphthalenes, including those derived from butylnaphthalene, are recognized as high-performance synthetic base oils and modifiers in the lubricant industry. Their aromatic structure combined with alkyl side chains imparts desirable properties for demanding applications mdpi.comkingindustries.comresearchgate.net.

Synthesis and Characterization of Alkylated Naphthalene (B1677914) Base Oils from Butylnaphthalene

The synthesis of alkylated naphthalene base oils often involves the alkylation of naphthalene with olefins, such as n-butene, using acid catalysts mdpi.comresearchgate.net. Trifluoromethanesulfonic acid has been reported as an effective catalyst for the synthesis of multi-butylnaphthalenes through the alkylation of naphthalene with n-butene mdpi.comresearchgate.netdntb.gov.uamdpi.comresearchgate.net. Under optimized conditions, high naphthalene conversion (up to 98.5%) and high selectivity towards multi-butylnaphthalenes (up to 98.8%) have been achieved mdpi.comresearchgate.netdntb.gov.uamdpi.com.

Studies have investigated the effect of catalyst dosage and reaction conditions on the composition of the resulting alkylated naphthalenes, leading to products with varying degrees of butylation, such as those predominantly containing mono- and di-butylnaphthalenes versus those rich in tri-, tetra-, penta-, and hexa-butylnaphthalenes mdpi.comresearchgate.netdntb.gov.uamdpi.com. Characterization of these synthetic oils includes the evaluation of their physiochemical properties mdpi.comdntb.gov.uamdpi.com.

Synthesis ParameterValue/ConditionNaphthalene Conversion (%)Multi-butylnaphthalene Selectivity (%)Source
CatalystTrifluoromethanesulfonic acid (TfOH)-- mdpi.comresearchgate.netdntb.gov.uamdpi.com
TfOH Dosage3.2 wt%98.598.8 mdpi.comresearchgate.net
n-butene Flow Rate20 mL/min-- mdpi.comresearchgate.net
Temperature60 °C-- mdpi.comresearchgate.net
Reaction Time40 min-- mdpi.comresearchgate.net

Evaluation of Tribological Performance and Structure-Performance Relationships

The tribological performance of alkylated naphthalenes as lubricating base oils has been evaluated, demonstrating their effectiveness in reducing friction and wear mdpi.comresearchgate.netdntb.gov.uamdpi.com. Research has focused on understanding the relationship between the structure of the alkylated naphthalene molecules, particularly the number of side chains, and their lubrication properties mdpi.comdntb.gov.uamdpi.com.

Studies comparing multi-butylnaphthalene samples with different degrees of butylation have shown that those with a higher number of butyl side chains exhibit more effective friction reduction and anti-wear properties mdpi.comdntb.gov.uamdpi.com. For instance, a sample rich in tri-, tetra-, penta-, and hexa-butylnaphthalenes (MBN-2) demonstrated lower average friction coefficients compared to a sample primarily containing mono- and di-butylnaphthalenes (MBN-1) and a commercial alkyl naphthalene base oil (AN5) mdpi.comdntb.gov.uamdpi.com.

The number of side chains on the naphthalene ring also influences key physiochemical properties such as viscosity, flash point, and oxidation onset temperature mdpi.com. Alkylated naphthalenes are known for their excellent thermal and thermo-oxidative stability, hydrolytic stability, and anti-emulsification properties, which contribute to their performance as lubricating base oils mdpi.comkingindustries.comresearchgate.net.

Lubricant SampleAverage Friction Coefficient
MBN-10.221
MBN-20.164
Commercial AN50.190

Tribological tests were conducted at 25 °C, 50 Hz frequency, 100 N load, 1 mm stroke, and 1800 s duration. mdpi.comdntb.gov.uamdpi.com

Role as Additives in High-Performance Lubricating Oils and Greases

Alkylated naphthalenes are utilized as high-performance Group V base oils and can also function as modifiers for other base oils, including Group II, Group III, or PAOs kingindustries.com. Their incorporation into lubricant formulations enhances critical properties, providing superior thermal and thermo-oxidative stability, excellent hydrolytic stability, and effective varnish control kingindustries.com. These properties contribute to extending the lifetime of high-performance lubricants and greases kingindustries.com. Some alkylated naphthalenes have received certification for incidental food contact and are registered as HX-1 lubricant additives kingindustries.com.

Intermediates in Complex Organic Synthesis

1-Butylnaphthalene and its derivatives serve as valuable intermediates and building blocks in the synthesis of a wide range of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries, as well as novel materials with specific properties.

Precursors for Pharmaceuticals and Agrochemicals

This compound has been identified as an intermediate in the synthesis of certain pharmaceutical compounds ontosight.ai. Derivatives of naphthalene, including those with butyl substituents, are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals ontosight.aiontosight.ai. For example, butyl naphthalene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, some of which show potential biological activities relevant to medicinal chemistry benchchem.com. Sulfonated butylnaphthalene derivatives, such as sodium butyl naphthalene-1-sulfonate, are employed as intermediates in dye synthesis and as additives in pesticide formulations, acting as dispersants and wetting agents smolecule.combenchchem.comunilongmaterial.com.

Building Blocks for Novel Organic Molecules with Desired Properties

Beyond their use in lubricants and precursors for specific industries, butyl-substituted naphthalenes function as versatile building blocks in organic synthesis for constructing novel molecules with tailored properties ontosight.aibenchchem.comevonik.com. This compound itself is used as a research chemical in materials science and organic chemistry ontosight.ai. Alkylated naphthalenes, as a class of synthetic fluids, possess inherent properties like outstanding thermo-oxidative and hydrolytic stability, low volatility, and good solubility characteristics, making them suitable components in the design of advanced materials researchgate.net. The synthesis of complex structures, such as polycyclic alkylated tetralins with enhanced tribological properties, highlights the utility of butyl-substituted naphthalene frameworks in creating molecules for specific performance requirements researchgate.net. The broader concept of using functionalized organic molecules like butylnaphthalenes as building blocks is fundamental in assembling complex molecular architectures with desired physical and chemical characteristics sigmaaldrich.comarkat-usa.org.

Development of Materials with Specific Optical or Electrical Properties

Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, are a class of molecules extensively studied for their electronic and optical properties. mdpi.com These compounds exhibit high chemical, thermal, and oxidative stability, along with distinct redox activity and spectroscopic features. mdpi.com These properties make NDIs, potentially derived from alkylnaphthalenes, interesting for materials scientists, particularly in the field of organic electronics. mdpi.com

Research indicates that structural modifications to the naphthalene core and the attached substituents can significantly influence the electronic and optical characteristics of the resulting materials. For instance, studies on oxygen-doped naphthalene-based electrochromes have shown that the position and type of oxygen-containing rings affect the spectroscopic profile and electrochromic response, leading to different color transitions upon application of an electric current. cardiff.ac.uk While these studies may not directly feature this compound itself, they highlight the principle that alkyl-substituted and other functionalized naphthalene derivatives can be engineered to achieve specific optical and electrical behaviors.

In the context of optical properties, naphthalene derivatives have been explored as annihilators in triplet-triplet annihilation-based upconversion systems, which are relevant for applications in solar energy and photonics. researchgate.net For example, 2,6-di-tert-butylnaphthalene (B165587) has been used in such systems to achieve upconverted emission. researchgate.net This suggests that butyl-substituted naphthalenes can play a role in materials designed for light manipulation.

Regarding electrical properties, naphthalene diimides derived from naphthalene have demonstrated utility as n-type organic semiconductors in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.com The electron mobility in NDI-based OFETs can be significant, indicating their potential in electronic devices. mdpi.com Although specific data for this compound derivatives in these applications is less prominent in the provided search results, the broader research on substituted naphthalenes underscores the potential for exploring this compound in similar contexts.

The electronic properties of materials, including conductivity and electron mobility, are fundamentally linked to the behavior of electrons within their structure. taylorfrancis.compageplace.de The introduction of alkyl groups like the butyl chain can influence the electronic band structure and charge transport characteristics of naphthalene-based materials.

Contribution to Formulation Chemistry (e.g., inks, adhesives, coatings)

This compound and its derivatives are recognized for their utility in various chemical formulations, including inks, adhesives, and coatings. solubilityofthings.com Their solubility characteristics in organic solvents make them suitable components in formulations where compatibility with hydrocarbon-based systems is required. solubilityofthings.com

In ink formulations, alkyl naphthalene sulfonates, which are derivatives of naphthalene, are used as dispersants. google.comgoogle.comgoogleapis.com These dispersants play a crucial role in maintaining the stability of pigment or dye particles within the ink vehicle, preventing aggregation and ensuring consistent printing performance. google.comimaging.org Specifically, sodium butylnaphthalene sulfonate has been mentioned as an example of an anionic emulsifier used in latex paint formulations. google.com The use of such dispersants is essential for achieving stable and high-quality inks, particularly in inkjet printing applications where precise control over particle dispersion is critical. imaging.orggoogle.com

In the realm of adhesives and coatings, naphthalene derivatives can contribute to the performance characteristics of the final product. While detailed mechanisms involving this compound specifically are not extensively described in the search results, the general application of naphthalene derivatives in these areas is noted. solubilityofthings.com For instance, modified asphaltenes, which contain polycyclic aromatic hydrocarbons like naphthalene structures, can be used as adhesive additives for road bitumens. researchgate.net Furthermore, studies on the surface free energies and contact angles of various liquids, including tert-butylnaphthalene, on different polymer surfaces are relevant to understanding adhesion and wetting phenomena critical in coating applications. acs.orgresearchgate.netacs.orgscholaris.ca These studies help in designing coatings with specific surface properties, such as superhydrophobicity or controlled adhesion. acs.org

The incorporation of naphthalene-based compounds in coatings can also influence properties like surface tension and compatibility with other formulation components. acs.orgacs.org The ability of this compound to dissolve in organic solvents makes it a potential co-solvent or additive in solvent-based coating systems. solubilityofthings.com

The use of naphthalene sulfonate derivatives as wetting and dispersing agents in agrochemical formulations also highlights their role in modifying surface properties and improving the stability of dispersed components, principles that are transferable to ink, adhesive, and coating systems. google.comgoogle.com

Q & A

Q. Table 1. Key Parameters for Environmental Monitoring of this compound

MatrixAnalytical MethodDetection LimitReference
AirGC-MS (TO-15)0.01 µg/m³
WaterHPLC-UV0.1 µg/L
SoilSoxhlet extraction + GC-FID5 µg/kg

Q. Table 2. Confidence Rating Criteria for Toxicological Studies (Adapted from ATSDR)

RatingCriteria
HighAll outcomes reported; randomized dosing
ModeratePartial outcome reporting; unclear allocation concealment
LowNon-peer-reviewed; high risk of bias

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.